REACTION_CXSMILES
|
Cl[C:2]([F:8])([F:7])C(OC)=O.[Br:9][C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[C:16](O)=[CH:15][CH:14]=[CH:13]2.C(=O)([O-])[O-:22].[K+].[K+]>CN(C=O)C>[Br:9][C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[CH:16]=[C:15]([O:22][CH:2]([F:8])[F:7])[CH:14]=[CH:13]2 |f:2.3.4|
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Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OC)(F)F
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Name
|
|
Quantity
|
10.25 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CC=C(C2=CC1)O
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Name
|
|
Quantity
|
7.61 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification by gel silica chromatography (3% EtOAc in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=CC(=CC2=CC1)OC(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |